PDE4 Isoform Selectivity: LASSBio-448 Exhibits Superior PDE4D/PDE4A and PDE4D/PDE4B Inhibitory Indices vs. Rolipram
In a recombinant human PDE4 isoform panel, LASSBio-448 (6a) demonstrated a markedly superior inhibitory index compared to the prototypical PDE4 inhibitor rolipram. The PDE4D/PDE4A ratio for LASSBio-448 is 6.71 versus 2.00 for rolipram, indicating greater selectivity for PDE4A over PDE4D. Similarly, the PDE4D/PDE4B ratio is 3.36 for LASSBio-448 versus 0.67 for rolipram, meaning LASSBio-448 spares PDE4D relative to PDE4B whereas rolipram preferentially inhibits PDE4D. Because PDE4D inhibition is mechanistically linked to emetic side effects via α2-adrenoceptor-mediated pathways, this quantitative selectivity advantage directly predicts a superior tolerability profile [1].
| Evidence Dimension | PDE4 isoform inhibitory index (calculated as the ratio of IC50 values for PDE4D/PDE4A and PDE4D/PDE4B) |
|---|---|
| Target Compound Data | PDE4A IC50 = 0.7 ± 0.07 μM; PDE4B IC50 = 1.4 ± 0.09 μM; PDE4D IC50 = 4.7 ± 0.09 μM. Calculated indices: PDE4D/PDE4A = 6.71; PDE4D/PDE4B = 3.36 |
| Comparator Or Baseline | Rolipram: PDE4A IC50 = 0.3 ± 0.03 μM; PDE4B IC50 = 0.9 ± 0.04 μM; PDE4D IC50 = 0.6 ± 0.10 μM. Calculated indices: PDE4D/PDE4A = 2.00; PDE4D/PDE4B = 0.67 |
| Quantified Difference | PDE4D/PDE4A index: LASSBio-448 = 6.71 vs. rolipram = 2.00 (3.36-fold higher, indicating greater PDE4A-over-PDE4D selectivity). PDE4D/PDE4B index: LASSBio-448 = 3.36 vs. rolipram = 0.67 (5.0-fold higher, indicating PDE4B-over-PDE4D selectivity for LASSBio-448 versus PDE4D-over-PDE4B selectivity for rolipram) |
| Conditions | Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D isoforms; IMAP fluorescence polarization assay; IC50 values calculated by nonlinear regression and expressed as mean ± SEM from three independent measurements [1] |
Why This Matters
A higher PDE4D/PDE4A and PDE4D/PDE4B inhibitory index predicts reduced emetic liability because PDE4D is the isoform primarily responsible for the nausea and vomiting side effects that have limited the clinical utility of many PDE4 inhibitors; this quantitative selectivity metric is the primary basis for prioritizing LASSBio-448 over rolipram in anti-inflammatory screening cascades.
- [1] Nunes IKC, de Souza ET, Cardozo SVS, Carvalho VdF, Romeiro NC, Silva PMRe, et al. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS ONE. 2016;11(10):e0162895. Table 3: PDE4 recombinant isoform inhibition (IC50, μM) for sulfonamide 6a (LASSBio-448) and rolipram. doi:10.1371/journal.pone.0162895.t003. View Source
